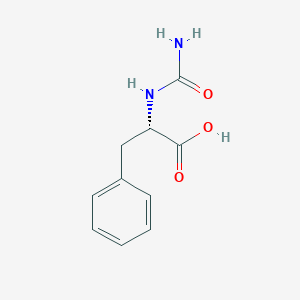
N-carbamoylphenylalanine
概要
説明
N-カルバモイルフェニルアラニン: は、フェニルアラニン誘導体のクラスに属する有機化合物です。フェニルアラニンのアミノ基にカルバモイル基が結合していることが特徴です。
作用機序
N-カルバモイルフェニルアラニンの作用機序には、特定の酵素や代謝経路との相互作用が関係しています。 たとえば、N-カルバモイル-D-アミノ酸ヒドロラーゼによって加水分解され、フェニルアラニンとアンモニアを生成します 。この反応は、タンパク質合成や代謝調節など、さまざまな生物学的プロセスにおいて重要です。
類似化合物の比較
類似化合物
N-カルバモイルアラニン: 構造は似ていますが、フェニルアラニンの代わりにアラニン部分があります.
N-カルバモイル-D-フェニルアラニン: N-カルバモイルフェニルアラニンのD-異性体です.
独自性
N-カルバモイルフェニルアラニンは、N-カルバモイル-D-アミノ酸ヒドロラーゼなどの酵素との特異的な相互作用と、光学的に純粋なフェニルアラニンの生成における役割により、ユニークです 。このため、医薬品やその他のファインケミカルの合成において特に価値があります。
生化学分析
Biochemical Properties
N-carbamoylphenylalanine participates in biochemical reactions catalyzed by enzymes such as D-hydantoinase from Burkholderia cepacia .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular impacts depend on the context and environment, it is known that this compound can influence cell function through its interactions with various biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it interacts with D-hydantoinase, leading to changes in the enzyme’s activity and subsequently influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact long-term cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
N-カルバモイルフェニルアラニンは、酵素的方法によって合成できます。 一般的な方法の1つは、バークホルデリア・セパシア由来のD-ヒダントイナーゼを用いて、D,L-ベンジルヒダントインを加水分解し、N-カルバモイル-D-フェニルアラニンを生成する方法です 。この反応は通常、充填塔型反応器とDEAEセファロースFFカラムを連結して、インサイチューでの生成物回収を行います。 この反応の最適条件には、40°Cの温度、1.0 g/Lの基質濃度、10/100 mLの吸着剤濃度が含まれます 。
工業的製造方法
N-カルバモイルフェニルアラニンの工業的製造には、効率と穏やかな反応条件から、生触媒プロセスが頻繁に用いられます。 充填塔型反応器における固定化酵素の使用により、連続的な生産とインサイチューでの生成物回収が可能になり、化合物の収率と純度が向上します 。
化学反応の分析
反応の種類
N-カルバモイルフェニルアラニンは、以下のようなさまざまな化学反応を起こします。
加水分解: N-カルバモイル-D-アミノ酸ヒドロラーゼなどの酵素によって触媒され、フェニルアラニンとアンモニアが生成されます.
酸化と還元: これらの反応は、フェニルアラニン部分に結合した官能基を修飾し、化学的性質を変化させる可能性があります。
置換: 特定の条件下では、カルバモイル基を他の官能基で置換することができます。
一般的な試薬と条件
加水分解: N-カルバモイル-D-アミノ酸ヒドロラーゼなどの酵素が一般的に使用されます.
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
フェニルアラニン: 加水分解によって生成されます。
さまざまな誘導体: 適用される特定の反応と条件によって異なります。
科学研究の応用
N-カルバモイルフェニルアラニンは、いくつかの科学研究の応用があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: 代謝経路と酵素相互作用における役割について研究されています。
医学: 潜在的な治療効果と医薬品の合成における前駆体として研究されています。
科学的研究の応用
N-Carbamoylphenylalanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of optically pure amino acids and other fine chemicals
類似化合物との比較
Similar Compounds
N-Carbamoylalanine: Similar in structure but with an alanine moiety instead of phenylalanine.
N-Carbamoyl-D-phenylalanine: The D-isomer of N-Carbamoylphenylalanine.
Uniqueness
This compound is unique due to its specific interaction with enzymes like N-carbamoyl-D-amino acid hydrolase and its role in producing optically pure phenylalanine . This makes it particularly valuable in the synthesis of pharmaceuticals and other fine chemicals.
特性
IUPAC Name |
(2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQOZCSQLTKOI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331105 | |
| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-45-1 | |
| Record name | N-Carbamoylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamoylphenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBAMOYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS3UG99LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
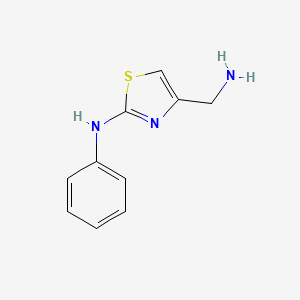
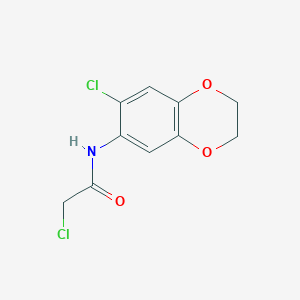
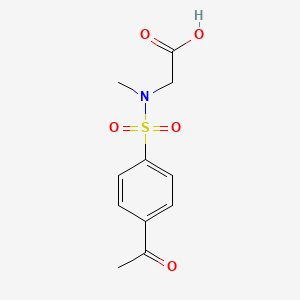
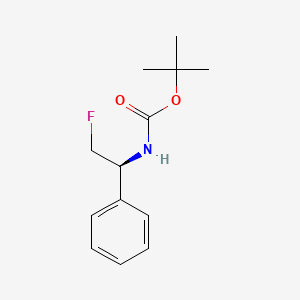
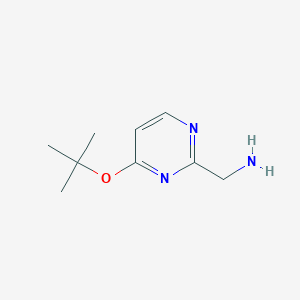
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)
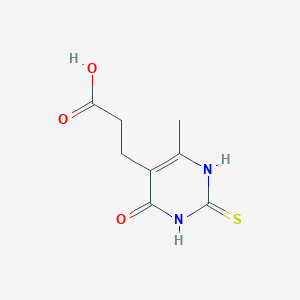
![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
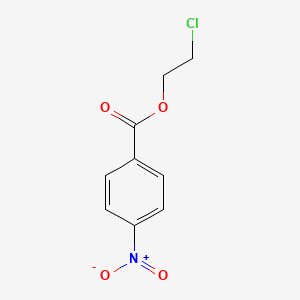
![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)

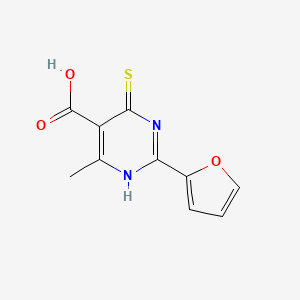
![2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3373050.png)
